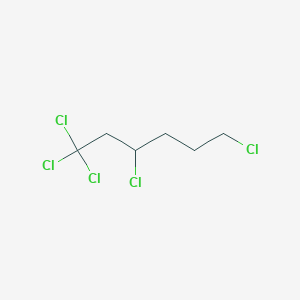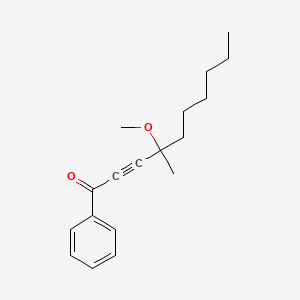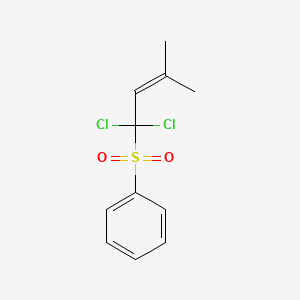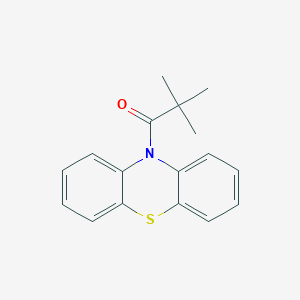
Hexane, 1,1,1,3,6-pentachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexane, 1,1,1,3,6-pentachloro- is an organic compound with the molecular formula C6H9Cl5 It is a chlorinated derivative of hexane, where five hydrogen atoms are replaced by chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexane, 1,1,1,3,6-pentachloro- can be synthesized through the chlorination of hexane. The process involves the substitution of hydrogen atoms in hexane with chlorine atoms. This reaction typically requires the presence of a catalyst, such as iron(III) chloride, and is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms.
Industrial Production Methods
In an industrial setting, the production of hexane, 1,1,1,3,6-pentachloro- involves the use of large-scale chlorination reactors. The reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully monitored to achieve high yields and purity of the final product. The compound is then purified through distillation and other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Hexane, 1,1,1,3,6-pentachloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Hexane, 1,1,1,3,6-pentachloro- can be oxidized to form chlorinated alcohols or acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include hexane derivatives with different functional groups replacing the chlorine
Eigenschaften
CAS-Nummer |
82639-77-8 |
|---|---|
Molekularformel |
C6H9Cl5 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
1,1,1,3,6-pentachlorohexane |
InChI |
InChI=1S/C6H9Cl5/c7-3-1-2-5(8)4-6(9,10)11/h5H,1-4H2 |
InChI-Schlüssel |
NAYVMIVABKMOCK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(CC(Cl)(Cl)Cl)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14421934.png)


![N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14421947.png)
![4-Methyl-2-[(2-methylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421958.png)


![1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide](/img/structure/B14421974.png)

![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol](/img/structure/B14421993.png)
![4-[2-(Dimethylamino)ethoxy]benzene-1,2-dicarbonitrile](/img/structure/B14421995.png)
![2-[(4-Chlorophenyl)selanyl]but-2-enal](/img/structure/B14422000.png)
